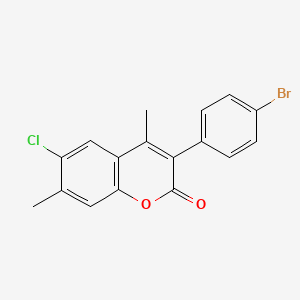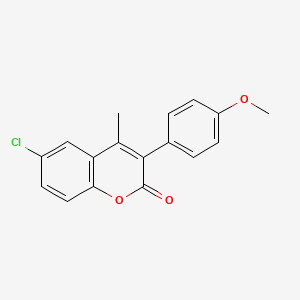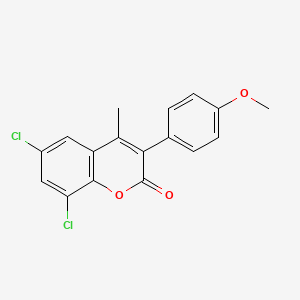
O-(5-(2,4-Dichlorophenoxy)-6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) O,O-diethyl thiophosphate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Degradation and Environmental Impact
- Organophosphates like parathion have been noted for their persistence in natural waters, with hydrolytic half-lives extending over 100 days. The durability of these compounds in the environment raises concerns about their long-term ecological impact (Kotronarou, Mills, & Hoffmann, 1992).
Microbial Activity in Soil
- Certain organophosphorus insecticides have been studied for their effects on microbial activities in soil, impacting factors such as fungi and bacteria populations, ammonium production, and nitrification rates. These findings underscore the intricate interactions between these compounds and soil ecosystems (Tu, 1970; Tu, 1970).
Antimicrobial Activity
- Synthesis and structural analysis of organophosphate compounds have led to the discovery of their potential antimicrobial properties. The exploration of the structure, electronic properties, and antimicrobial applications of various organophosphonates provides insights into their potential use in medical fields (Hussien, Ali, & Abdel‐kariem, 2021).
Biodegradation and Byproducts
- The biodegradation of organophosphates like chlorpyrifos and diazinon in water through ozonation has been studied, revealing complex degradation pathways and the formation of various byproducts. Understanding these mechanisms is crucial for assessing the environmental fate and potential risks associated with these compounds (Lee, Kim, Khan, & Na, 2020).
Propriétés
IUPAC Name |
[5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F3N2O4PS/c1-4-30-34(35,31-5-2)33-21-19(32-18-11-10-16(23)12-17(18)24)13(3)28-20(29-21)14-6-8-15(9-7-14)22(25,26)27/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOGXUVABMIMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1OC2=C(C=C(C=C2)Cl)Cl)C)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F3N2O4PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(5-(2,4-Dichlorophenoxy)-6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) O,O-diethyl thiophosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'1-(2-chloroacetyl)-2-({4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethanohydrazide](/img/structure/B3041180.png)











![(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B3041201.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3041202.png)